molecular formula C7H7NO2 B1197823 O-Benzoylhydroxylamine CAS No. 54495-98-6

O-Benzoylhydroxylamine

Cat. No.: B1197823
CAS No.: 54495-98-6
M. Wt: 137.14 g/mol
InChI Key: XXXHSQBVHSJQKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzoylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with benzoyl chloride in the presence of a base. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques .

Scientific Research Applications

Pharmaceutical Development

O-Benzoylhydroxylamine serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow for the modification and creation of complex molecules necessary for effective medications.

Case Study: IDO1 Inhibition

Recent research highlighted the potential of this compound derivatives as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapies. The parent compound demonstrated sub-micromolar inhibition levels, indicating its promise in antitumor applications. Structure-activity relationship studies revealed that modifications, such as halogenation on the aromatic ring, significantly enhanced potency (Table 1) .

Compound StructureIC50 (μM)
O-Benzylhydroxylamine0.90
Halogenated derivative 10.20
Halogenated derivative 20.15

Organic Synthesis

In organic synthesis, this compound is utilized to create complex molecules with specific functional groups. It plays a crucial role in reactions that require precise control over molecular structure.

Example: Remote Desaturation

A study focused on using this compound in remote desaturation reactions demonstrated its effectiveness without the need for protecting groups. This approach simplifies the synthesis process and enhances yields .

Analytical Chemistry

This compound is employed as a reagent in analytical methods to detect and quantify specific compounds, improving the accuracy of chemical analyses.

Application: Electrophilic Amination

As one of the most widely used electrophilic aminating reagents, O-benzoylhydroxylamines facilitate various amination reactions, contributing to advancements in synthetic methodologies .

Biochemical Research

In biochemical research, this compound is instrumental in studies related to enzyme inhibition and protein interactions. Its ability to selectively inhibit enzymes provides insights into biological processes and potential therapeutic targets.

Example: Enzyme Inhibition Studies

Research has shown that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways, thus contributing to our understanding of enzyme function and regulation .

Material Science

The unique chemical properties of this compound make it valuable in material science, particularly in developing new coatings and polymers that enhance performance characteristics.

Application: Coatings Development

Studies indicate that this compound can improve the durability and functionality of coatings used in various industrial applications .

Mechanism of Action

The mechanism by which O-Benzoylhydroxylamine exerts its effects involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through the following steps:

Comparison with Similar Compounds

O-Benzoylhydroxylamine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its high reactivity and selectivity in forming carbon-nitrogen bonds. Its versatility and efficiency make it a preferred choice in many synthetic applications .

Biological Activity

O-Benzoylhydroxylamine (OBHA) is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological significance, mechanisms of action, structural properties, and potential therapeutic applications, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxylamine functional group attached to a benzoyl moiety, with the molecular formula C7H7NO2C_7H_7NO_2 and a molecular weight of 137.14 g/mol. Its structure can be represented as follows:

O Benzoylhydroxylamine C6H5C O NH2OH\text{O Benzoylhydroxylamine }\quad \text{C}_6\text{H}_5\text{C O NH}_2\text{OH}
  • Inhibition of IDO1 : this compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression and cancer progression. Studies have shown that it exhibits sub-micromolar inhibitory activity against IDO1, with an IC50 value of approximately 0.90 μM. This inhibition can potentially enhance anti-tumor immunity by preventing the degradation of tryptophan, thereby promoting T-cell activity .
  • DPP-IV Inhibition : OBHA also functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is significant for its anti-diabetic effects. DPP-IV inhibitors are used to manage type 2 diabetes by increasing insulin levels and decreasing glucagon levels in the bloodstream .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound includes parameters such as lipophilicity and molecular size, which influence its absorption and distribution:

  • LogP (Octanol-water partition coefficient) : A logP value of 1.28 indicates moderate hydrophobicity, suggesting favorable absorption characteristics .
  • Molecular Volume : The molar volume is reported to be 121.12 cm³/mol, which is crucial for predicting blood-brain barrier permeability and overall bioavailability .

Table 1: Summary of Biological Activities

ActivityMechanismIC50 ValueTherapeutic Implications
IDO1 InhibitionPrevents tryptophan degradation0.90 μMEnhances anti-tumor immunity
DPP-IV InhibitionIncreases insulin levelsNot specifiedManagement of type 2 diabetes

Case Study: Antitumor Activity

A study focused on the antitumor effects of this compound revealed its ability to enhance T-cell responses in murine models. The administration of OBHA resulted in significant tumor regression in treated subjects compared to controls, highlighting its potential as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for preparing and handling O-Benzoylhydroxylamine in experimental settings?

this compound is typically supplied as a crystalline solid. For experimental use:

  • Solubility : Dissolve in organic solvents like DMSO (~10 mg/mL) or DMF (~5 mg/mL). For aqueous solutions, dissolve directly in PBS (pH 7.2) at ~1 mg/mL.
  • Storage : Store at -20°C in anhydrous form; aqueous solutions should be used within 24 hours to avoid decomposition.
  • Handling : Use inert gas purging for organic solvent stock solutions. Minimize residual organic solvents in biological assays to avoid physiological interference .
SolventSolubility (mg/mL)Conditions
DMSO~10Room temperature
DMF~5Room temperature
PBS (pH 7.2)~1Freshly prepared

Q. How does the benzoyl group in this compound influence its reactivity in amination reactions?

The benzoyl moiety acts as both an activating and directing group. In copper-catalyzed reactions, it facilitates oxidative addition to the metal center, enabling selective amination of substrates like zinc enolates. Without copper, elevated temperatures favor acylation over amination due to direct nucleophilic attack on the carbonyl .

Advanced Research Questions

Q. What are the key considerations for designing copper-catalyzed amination reactions using this compound?

  • Catalytic System : Use CuCl₂ with bipyridine ligands to promote oxidative addition and suppress side reactions.
  • Substrate Compatibility : Test esters, amides, and phosphonates; ensure enolate stability under reaction conditions.
  • Temperature : Maintain ≤25°C to favor amination over acylation.
  • Workflow : Monitor reaction progress via LC-MS or TLC, and optimize ligand-to-copper ratios for yield improvement .

Q. How can researchers address contradictions in reaction outcomes under varying catalytic conditions?

Contradictions often arise from competing pathways:

  • With Copper : Amination dominates due to oxidative coupling.
  • Without Copper/Thermal Conditions : Acylation occurs via direct nucleophilic substitution.
    Resolution Strategy :
  • Conduct control experiments with/without copper.
  • Use kinetic studies to identify rate-determining steps.
  • Characterize intermediates via NMR or X-ray crystallography .

Q. What methodological approaches evaluate this compound's inhibitory activity against DPP-IV in antidiabetic research?

  • Enzyme Assays : Measure IC₅₀ using fluorogenic substrates (e.g., H-Gly-Pro-AMC) in recombinant DPP-IV systems.
  • Selectivity Screening : Test against DPP-8/9 isoforms to confirm specificity.
  • In Vivo Models : Administer in diabetic rodent models (e.g., streptozotocin-induced) and monitor glucose tolerance.
  • Data Validation : Cross-validate with Western blotting (DPP-IV expression) and pharmacokinetic profiling .

Q. How should researchers ensure reproducibility in synthesizing this compound derivatives?

  • Documentation : Follow Beilstein Journal guidelines: detail solvent purity, catalyst batches, and reaction scales.
  • Characterization : Provide NMR (¹H/¹³C), HRMS, and elemental analysis for new compounds.
  • Supporting Information : Include synthetic procedures for >5 derivatives in supplementary files, referencing established protocols .

Properties

IUPAC Name

amino benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHSQBVHSJQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202898
Record name O-Benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54495-98-6
Record name O-Benzoylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzoylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenylacetylene is subject to 1) hydroxymethylation followed by 2) Lindlar reduction to yield cis-cinnamyl alcohol. ##STR6## 3) The cis-cinnamyl alcohol is subjected to the titanium-catalyzed epoxidation process to yield (2S,3R)-epoxy alcohol. ##STR7## 4) This epoxy alcohol is oxidized with RuCl3 and NaIO4, and 5) the reaction product converted to the methyl ester of the epoxide with ethereal diazomethane. 6) This methyl ester of the epoxide is transformed into the desired hydroxyazide by epoxide cleavage using azidotrimethylsilane and a catalytic amount of zinc chloride followed by acid hydrolysis. ##STR8## 7) The hydroxy azide is transformed into azido benzoate and hydrogenated in methanol to produce amino benzoate. 8) The amino benzoate is rearranged to give the product. ##STR9## Modifications in this method have also been described by Denis, J. N. et al., "An Improved Synthesis of the Taxol Side Chain and of RP56976", J. Org. Chem 55, 1957-1959 (1990).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of O-Benzoylhydroxylamine hydrochloride (85 mg, 0.49 mmol, prepared as described in the procedure of Carpino et al., 1959) in water (5 ml) was added at room temperature a 1 M solution of sodium bicarbonate until the effervescence ended. The organic material was extracted three times with CH2Cl2 (10 ml per extraction). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to give O-Benzoylhydroxylamine (49 mg, 73%). In a second flask Z-Ala-Ala-Asn-OH (19) (130 mg, 0.318 mmol) was dissolved in a mixture of dry THF (5 ml) and dry DMF (3 ml). To this stirred solution were added isobutyl chloroformate (41 μl, 0.318 mmol) and NMM (35 μl, 0.318 mmol) at −15° C. After stirring for 15 minutes O-Benzoylhydroxylamine in dry THF (2 ml) was added and the mixture was stirred 14 h, during which time it was allowed to warm to room temperature. The solvent was evaporated in vacuo and the obtained residue was washed with cold KHSO4 (5% in water, 5 ml). The precipitate was dissolved in ethyl acetate (10 ml), washed with water (3×5 ml) and dried over Na2SO4. After filtration the solvent was evaporated under reduced pressure. The crude compound was purified by preparative HPLC to give the product as an oil (77 mg, 46%).—TLC (MeOH/CHCl3, 1:9): Rf=0.31.—1H NMR (500 MHz, DMSO-d6): δ=1.19 (d, 3 H, J=6.9 Hz, CH3), 1.21 (d, 3 H, J=7.0 Hz, CH3), 2.78-2.96 (m, 2 H, CHCH2), 4.04-4.08 (m, 1 H, CH), 4.25-4.34 (m, 1 H, CH), 4.48-4.55 (m, 1 H, CH), 4.97-5.04 (m, 2 H, CH2O), 7.26-7.42 (m, 10 H, aryl-H), 7.93 (d, 2 H, J=8.2 Hz, NH).—MS (EI) m/z (%): 528 [M+H+], 550 [M+Na+], 566 [M+K+].
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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